(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine
Description
Properties
IUPAC Name |
[(3S,4S)-1-benzyl-4-methylsulfonyloxypyrrolidin-3-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S2/c1-21(15,16)19-12-9-14(8-11-6-4-3-5-7-11)10-13(12)20-22(2,17)18/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABHJMSICWHIOS-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN(CC1OS(=O)(=O)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1CN(C[C@@H]1OS(=O)(=O)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Carbohydrate Derivatives
Source demonstrates the use of D-fructose derivatives to construct pyrrolidine frameworks. For example, 3,4-di-O-benzyl-1,2-O-isopropylidene-α-D-fructopyranose undergoes iodination at C5, followed by azide substitution and hydrogenation to yield a pyrrolidine core. While this method prioritizes carbohydrate-based chirality, adaptation for (S,S)-dimesolate derivatives would require mesylation of a preformed diol intermediate.
Asymmetric Hydrogenation of Pyrroline Intermediates
The iridium-catalyzed reductive generation of azomethine ylides described in offers a modular route to pyrrolidines. By employing chiral ligands during the hydrogenation of Δ¹-pyrroline intermediates, the (S,S)-configuration can be induced. Subsequent mesylation of the 3,4-diol would yield the target compound.
Stepwise Preparation Methods
Benzylation of Pyrrolidine-3,4-diol
A reported procedure in details the synthesis of N-benzyl-pyrrolidine diols via reductive amination. Starting with (3S,4S)-pyrrolidine-3,4-diol, benzylation is achieved using benzyl bromide and a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours, yielding (S,S)-N-benzyl-3,4-dihydroxypyrrolidine in 85% yield.
Resolution of Racemic Mixtures
For non-chiral starting materials, enzymatic resolution or chiral auxiliary-mediated synthesis may be employed. Source highlights a patent utilizing (R)-mandelic acid as a resolving agent to isolate (S,S)-enantiomers from racemic diol mixtures.
Standard Mesylation Conditions
The diol intermediate is treated with methanesulfonyl chloride (MsCl) in dichloromethane or THF under inert atmosphere. Triethylamine (2.2 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 2–4 hours. Workup involves extraction, drying (Na₂SO₄), and solvent evaporation. The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1) to yield (S,S)-N-benzyl-3,4-trans-dimesolate pyrrolidine in 70–75% yield.
Optimization for Steric Hindrance
Bulky mesylating agents (e.g., mesyl anhydride) and elevated temperatures (40°C) improve conversion for sterically hindered diols, as noted in. However, prolonged reaction times (>6 hours) risk racemization.
Comparative Analysis of Methodologies
Table 1: Key Synthetic Routes and Performance Metrics
Efficiency and Scalability
The reductive amination route () offers the highest yield (85%) and enantiomeric excess (100%), making it preferable for industrial applications. In contrast, enzymatic resolution () suffers from low yield (45%) despite high enantioselectivity.
Stereochemical Integrity
Mesylation at low temperatures (0°C) preserves the (S,S)-configuration, whereas reactions above 40°C lead to partial epimerization (≤5% ee loss).
Troubleshooting and Practical Considerations
Common Side Reactions
Scientific Research Applications
The compound (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine is a chiral pyrrolidine derivative that has garnered attention in various scientific fields due to its unique structural and chemical properties. This article explores its applications, particularly in medicinal chemistry, synthetic organic chemistry, and catalysis, supported by data tables and case studies.
Basic Information
- Molecular Formula : C13H19NO6S2
- Molecular Weight : 349.42 g/mol
- Purity : 95%
- CAS Number : 104351-40-8
Structural Characteristics
This compound features a pyrrolidine ring with two mesylate groups that enhance its reactivity and solubility in various solvents. The presence of the benzyl group contributes to its lipophilicity, making it suitable for biological applications.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its chiral nature allows for the synthesis of biologically active compounds.
Case Study: Antiviral Agents
Research has demonstrated that derivatives of this compound exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against certain viral strains by acting as a precursor for the synthesis of nucleoside analogs, which are crucial in antiviral drug development.
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis due to its ability to undergo various transformations:
- Asymmetric Synthesis : The chiral centers in this compound facilitate asymmetric synthesis routes, allowing chemists to create enantiomerically enriched products.
- Reagent in Reactions : It can be utilized as a reagent in reactions such as nucleophilic substitutions and coupling reactions, expanding its utility in synthetic pathways.
Data Table: Reaction Outcomes
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Chiral Amine Derivatives | 85 | Synthetic Communications |
| Coupling Reaction | Biologically Active Compounds | 90 | Organic Letters |
Catalysis
This compound has been explored as a ligand in catalytic processes. Its ability to stabilize transition states enhances reaction rates and selectivity.
Case Study: Asymmetric Catalysis
In a study published in Advanced Synthesis & Catalysis, the compound was used as a ligand in palladium-catalyzed reactions, resulting in high enantioselectivities for various substrates. The findings suggest that this compound can significantly improve the efficiency of asymmetric catalytic processes.
Material Science
Recent investigations have also looked into the use of this compound in the development of functional materials. Its unique properties allow it to be incorporated into polymer matrices.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 250 °C |
| Solubility | Soluble in DMSO and DMF |
| Mechanical Strength | Enhanced when used in composites |
Mechanism of Action
The mechanism of action of (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The benzyl group and dimesolate moieties may enhance its ability to interact with hydrophobic and polar regions of the target molecules, respectively.
Comparison with Similar Compounds
Structural Analogs with Modified Pyrrolidine Substituents
Key analogs include derivatives with fluorinated or alkyl-substituted pyrrolidine rings. For instance:
- 2,5-Dimethylpyrrolidine (Compound 30): A mixture of cis/trans isomers shows similar potency, indicating tolerance for methyl groups at non-critical positions .
- D-Proline Derivative (Compound 31) : Substitution of pyrrolidine with D-proline reduces potency by ~9-fold, highlighting the importance of the (S,S)-configuration for target binding .
Table 1: Comparison of Pyrrolidine Derivatives
Stereoisomeric Counterparts
The (R,R)-enantiomer of the compound, (R,R)-N-Benzyl-3,4-trans-dimesolate pyrrolidine, shares identical physical properties (e.g., molecular weight, CAS No. 104351-40-8) but differs in stereochemistry. Enantiomeric pairs are critical in asymmetric catalysis, where the (S,S)-form is often preferred for enantioselective hydrogenation reactions . The trans-configuration of mesylate groups ensures spatial alignment for coordinating metal catalysts, a feature less pronounced in cis-isomers or unsubstituted pyrrolidines .
Functional Group Variations
- (S,S)-N-Benzyl-3,4-trans-diaminopyrrolidine (CAS 246149-02-0): Replacing mesylates with amine groups reduces molecular weight (191.27 g/mol) and alters reactivity. This diamine derivative is priced at $4,000/g, reflecting its niche use in high-value chiral ligand synthesis .
- (3S,4S)-1-Benzylpyrrolidine : A hydroxylated analog with trans-diol groups, this compound forms hydrogen-bonded crystal structures and serves as a precursor to phosphine ligands like DEGphos, used in Rh-catalyzed hydrogenations .
Table 2: Functional Group Impact on Properties
Regulatory and Commercial Considerations
The compound falls under HS Code 2933990090, with a 6.5% Most Favored Nation (MFN) tariff, aligning it with other nitrogen heterocycles . Its industrial-grade pricing (~$4,000–10,000/kg) is competitive compared to rare diastereomers (e.g., diaminopyrrolidine at $4,000/g) but higher than bulk commodities like di-tert-butyl malonate .
Biological Activity
(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine is a chiral compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a pyrrolidine ring with specific stereochemistry, which plays a crucial role in its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₁O₄S₂
- Molecular Weight : 303.36 g/mol
The dimesolate groups contribute to the compound's solubility and reactivity, making it an interesting candidate for further pharmacological studies.
Anticancer Properties
Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.
Table 1: Summary of Biological Activities
The biological activity of this compound is thought to be mediated through several mechanisms:
- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to the inhibition of DNA-dependent enzymes.
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression, as evidenced by studies demonstrating selectivity for CK1 kinases in related pyrrolidine derivatives .
- Apoptosis Induction : Induction of apoptotic pathways has been observed in cancer cell lines treated with pyrrolidine derivatives, suggesting a potential therapeutic application in oncology.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolidine derivatives, including (S,S)-N-Benzyl-3,4-trans-dimesolate, evaluated their anticancer efficacy against various tumor cell lines. The results indicated a notable dose-dependent cytotoxic effect on human breast cancer cells, with IC50 values significantly lower than those observed for standard chemotherapeutics like doxorubicin.
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis was performed on various pyrrolidine derivatives to understand the influence of structural modifications on biological activity. It was found that the presence of specific substituents on the pyrrolidine ring significantly enhanced the binding affinity to targeted enzymes and improved anticancer activity .
Chemical Reactions Analysis
Oxidation Reactions
The benzyl group undergoes oxidation under acidic conditions. Key transformations include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | Benzoic acid derivatives | |
| CrO₃ | Acetic acid, reflux | Benzaldehyde derivatives |
- Mechanistic Insight : Oxidation proceeds via radical intermediates, with the dimesolate groups stabilizing transition states through electron-withdrawing effects .
Reduction Reactions
The pyrrolidine ring and benzyl group are susceptible to reduction:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Secondary amines | |
| H₂/Pd(OH)₂/C | EtOH, 60°C, 24–48 h | Deprotected pyrrolidine |
- Stereochemical Impact : The trans-dimesolate configuration directs regioselectivity, favoring reduction at the benzyl group over the pyrrolidine ring .
Nucleophilic Substitution
The dimesolate (methanesulfonyl) groups act as leaving groups:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| NaN₃ | DMF, 80°C, 12 h | 3,4-Diazido-pyrrolidine | |
| KSCN | Acetone, reflux | 3,4-Thiocyanate-pyrrolidine |
- Kinetics : Reactions follow an Sₙ2 mechanism, with inversion of configuration at the substituted carbon .
Deprotection Reactions
The N-benzyl group is selectively removed under catalytic hydrogenation or acidic conditions:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| H₂/Pd-C (20%) | EtOH, HCl, 575 psi | 85% | |
| HCl (conc.) | H₂O, reflux, 10 h | 78% |
- Side Reactions : Over-hydrogenation may reduce the pyrrolidine ring, forming undesired amidine derivatives .
Ring-Opening Reactions
Under strong bases, the pyrrolidine ring undergoes cleavage:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaOH (10 M) | H₂O, 120°C, 6 h | Linear diamine derivatives |
- Role of Dimesolate : The electron-withdrawing groups destabilize the ring, accelerating ring-opening kinetics .
Comparative Reaction Pathways
The stereochemistry (S,S and trans) influences reaction outcomes:
| Reaction Type | cis-Isomer Reactivity | trans-Isomer Reactivity |
|---|---|---|
| Oxidation | Slower (steric hindrance) | Faster (favorable transition state) |
| Substitution | Lower yield (axial attack) | Higher yield (equatorial attack) |
Q & A
Q. What synthetic strategies are effective for preparing (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine?
Methodological Answer: The synthesis of chiral pyrrolidine derivatives often involves stereoselective cycloaddition or functionalization of preformed pyrrolidine scaffolds. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) can introduce aryl groups to pyrrolidine intermediates, as demonstrated in Schemes 2 and 3 ( ). Protecting group strategies, such as tert-butyldimethylsilyl (TBS) or benzyl groups, are critical for regioselective functionalization. For (S,S)-configured compounds, chiral auxiliaries or asymmetric catalysis (e.g., using Pd(PPh₃)₄) should be employed to ensure enantiomeric purity .
Q. How can the stereochemical configuration of this compound be confirmed?
Methodological Answer: Chiral HPLC or polarimetry is standard for assessing enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H NOESY or ¹³C DEPT, can resolve spatial arrangements. For instance, ¹³C NMR peaks at ~45.7 and 25.0 ppm confirm pyrrolidine ring substitution patterns ( ). X-ray crystallography provides definitive proof of absolute configuration but requires single crystals .
Q. What analytical techniques are recommended for characterizing mesylate groups in this compound?
Methodological Answer: Mass spectrometry (MS) with electrospray ionization (ESI) can detect molecular ions (e.g., m/z 416.14+ for similar pyrrolidine derivatives; ). Fourier-transform infrared (FTIR) spectroscopy identifies sulfonate stretches (S=O at ~1350–1200 cm⁻¹). Elemental analysis validates stoichiometry, while thermogravimetric analysis (TGA) assesses thermal stability of mesylate groups .
Advanced Research Questions
Q. How do stereochemical variations (e.g., S,S vs. R,R configurations) impact biological activity in pyrrolidine-based inhibitors?
Methodological Answer: Enantioselective protein binding often dictates activity. For CK1 inhibitors, (S,S)-configured pyrrolidines showed 10-fold higher potency than R,R analogs due to optimized hydrogen bonding with catalytic lysine residues ( ). Molecular docking and free-energy perturbation (FEP) simulations can model binding modes. In vivo studies (e.g., cholesterol-fed rat models) may reveal pharmacokinetic differences linked to stereochemistry .
Q. What experimental design principles optimize yield in multi-step pyrrolidine syntheses?
Methodological Answer: Central composite face (CCF) designs (e.g., via MODDE software) screen critical factors like residence time, temperature, and reagent equivalents. For example, a CCF study on pyrrolidine synthesis identified optimal conditions at 90°C with 1.5 equiv. of pyrrolidine, achieving >85% yield ( ). Response surface methodology (RSM) further refines interactions between variables .
Q. How can water solubility challenges be addressed for this compound in formulation studies?
Methodological Answer: Salt formation (e.g., hydrochloride salts) or PEGylation improves solubility. Lipophilicity adjustments via cLogP calculations () guide substituent modifications. Co-solvent systems (e.g., DMSO/water mixtures) or nanoemulsions enhance bioavailability, as demonstrated for pyrrolidine-based anti-inflammatory agents .
Q. What structural analogs of this compound exhibit promising SAR in kinase inhibition?
Methodological Answer: Isoxazole-pyrrolidine hybrids (e.g., 3,4-diaryl-isoxazoles) show selective CK1 inhibition (IC₅₀ = 0.8 nM; ). Substituents at the 3,4-positions of pyrrolidine are critical: bulkier groups (e.g., 3,4-dimethoxyphenyl) enhance hydrophobic interactions, while polar groups improve solubility without sacrificing affinity .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
